An In-depth Technical Guide to Benzhydryl triphenylphosphonium chloride (CAS 1530-43-4): Synthesis, Mechanism, and Application in Modern Organic Chemistry
An In-depth Technical Guide to Benzhydryl triphenylphosphonium chloride (CAS 1530-43-4): Synthesis, Mechanism, and Application in Modern Organic Chemistry
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Benzhydryl triphenylphosphonium chloride. We will move beyond simple data recitation to explore the causality behind its synthesis, its mechanistic role in the cornerstone Wittig reaction, and practical, field-tested protocols for its successful application. The objective is to furnish the practicing chemist with not only the "how" but the critical "why," ensuring a foundation for robust and reproducible synthetic outcomes.
Core Compound Properties and Specifications
Benzhydryl triphenylphosphonium chloride is a quaternary phosphonium salt. In the landscape of organic synthesis, it is primarily recognized as a precursor to the corresponding phosphorus ylide, a key reagent for the olefination of aldehydes and ketones via the Wittig reaction. Its bulky benzhydryl group allows for the stereoselective synthesis of 1,1-diphenyl-substituted alkenes, which are valuable structural motifs in medicinal chemistry and materials science.
| Property | Value | Source(s) |
| CAS Number | 1530-43-4 | [1][2] |
| Molecular Formula | C₃₁H₂₆ClP | [1][2] |
| Molecular Weight | 464.96 g/mol | [1][2] |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | 266-270 °C | [1][2] |
| Solubility | Soluble in water. | [1][4] |
| Sensitivity | Hygroscopic | [2][4] |
| Storage | Store under inert gas in a dry, cool environment. | [4] |
Synthesis of the Phosphonium Salt: A Self-Validating Protocol
The preparation of a phosphonium salt is a foundational step, and its purity is paramount to the success of subsequent reactions. The most direct and common synthesis involves a classic Sₙ2 reaction between triphenylphosphine and a suitable benzhydryl halide.
Causality of the Synthesis: Triphenylphosphine acts as a potent nucleophile, with the phosphorus atom's lone pair of electrons attacking the electrophilic benzylic carbon of benzhydryl chloride. The stability of the resulting phosphonium salt is the thermodynamic driving force for the reaction. The choice of a non-polar, aprotic solvent like toluene or chloroform prevents unwanted side reactions and facilitates the precipitation of the salt product upon formation.[5][6]
Detailed Laboratory Protocol for Synthesis
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 eq) and benzhydryl chloride (1.05 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 0.3 M concentration relative to triphenylphosphine). The use of anhydrous solvent is critical to prevent the formation of triphenylphosphine oxide.[7]
-
Reaction Conditions: Under a nitrogen or argon atmosphere, heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of the white phosphonium salt. The reaction is typically complete within 12-24 hours.[5]
-
Isolation: After cooling the reaction mixture to room temperature, the precipitated solid is collected by vacuum filtration.
-
Purification: The collected solid should be washed with a portion of cold toluene followed by petroleum ether or hexane to remove any unreacted starting materials.[5]
-
Drying: The purified white solid is dried under vacuum for several hours to yield Benzhydryl triphenylphosphonium chloride. The product should be stored in a desiccator due to its hygroscopic nature.[4][5]
Logical Workflow for Synthesis
Caption: Experimental workflow for the synthesis of Benzhydryl triphenylphosphonium chloride.
The Wittig Reaction: Mechanism and Stereochemical Control
The Wittig reaction stands as a premier method for alkene synthesis, offering unparalleled control over the location of the newly formed double bond.[8] The reaction's power stems from the transformation of a carbonyl group into a C=C double bond by reacting an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane).
Mechanistic Breakdown
The reaction proceeds through a well-established sequence of steps, each with a clear chemical driver.[9][10]
-
Ylide Formation: The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. The positive charge on the phosphorus atom significantly increases the acidity of these α-protons, allowing a strong base (in this case, often 50% aqueous sodium hydroxide in a two-phase system) to abstract a proton and form the phosphorus ylide.[11][12] This ylide is a key reactive intermediate, existing as a resonance hybrid of a neutral phosphorane and a zwitterionic structure with a nucleophilic carbanion.[9]
-
Nucleophilic Attack & Betaine Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a zwitterionic intermediate known as a betaine.
-
Oxaphosphetane Formation: The betaine rapidly undergoes an intramolecular cyclization. The alkoxide oxygen attacks the positively charged phosphorus atom to form a four-membered ring intermediate, the oxaphosphetane.[13]
-
Cycloreversion: The oxaphosphetane is unstable and spontaneously collapses in a concerted cycloreversion process. This fragmentation is thermodynamically driven by the formation of the exceptionally strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10] This step yields the final alkene product.
Visualizing the Mechanism
Caption: The core mechanistic pathway of the Wittig Reaction.
Field-Proven Experimental Protocol: Synthesis of 1,1,2-Triphenylethylene
This protocol details a representative Wittig reaction using Benzhydryl triphenylphosphonium chloride and benzaldehyde. The use of a phase-transfer system with aqueous NaOH is a robust and scalable method that avoids the need for strictly anhydrous conditions and pyrophoric bases like butyl lithium.[6]
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, combine Benzhydryl triphenylphosphonium chloride (1.0 eq), benzaldehyde (1.0 eq), and dichloromethane (DCM, ~0.5 M).[6]
-
Base Addition: While stirring the solution vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 eq) dropwise over 15 minutes.[6][9] The vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the deprotonation reaction. A color change to deep orange or red is typically observed, indicating the formation of the ylide.[9][13]
-
Reaction: Continue to stir the biphasic mixture vigorously at room temperature for 30-60 minutes.[6][9]
-
Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM and water. Shake and separate the layers. The organic layer contains the desired alkene product and the triphenylphosphine oxide byproduct.[8][10]
-
Workup - Washing: Wash the organic layer sequentially with water (2x) and then with brine (1x). This removes residual NaOH and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid contains both the product (1,1,2-triphenylethylene) and triphenylphosphine oxide. Purification can be achieved by recrystallization. Since triphenylphosphine oxide is more polar than the alkene product, dissolving the crude mixture in a minimal amount of a moderately polar solvent (like 95% ethanol) and cooling will often cause the less soluble alkene to crystallize out, leaving the majority of the byproduct in the mother liquor.[6] Alternatively, column chromatography on silica gel can be employed for high-purity isolation.
Applications and Scope
Benzhydryl triphenylphosphonium chloride is a specialized Wittig reagent for the synthesis of 1,1-diphenylethylenes. These structures are precursors to various complex molecules and polymers.
-
Pharmaceutical Scaffolds: The stilbene core, which can be accessed through this chemistry, is present in numerous biologically active compounds.
-
Phase-Transfer Catalysis: Beyond its role in the Wittig reaction, the salt itself can function as a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases.[4]
-
Fluororubber Vulcanization: In materials science, it is used as an accelerator in the curing system for fluoroelastomers.[3][4]
Safety and Handling: A Trustworthy Approach
Adherence to safety protocols is non-negotiable. Benzhydryl triphenylphosphonium chloride, like many organic salts, requires careful handling.
-
Hazard Profile: The compound is classified as an irritant to the eyes, respiratory system, and skin.[1][2]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
(Data sourced from representative Safety Data Sheets. Users must consult the specific SDS for the product in use.)[2]
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One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. Arkat USA. Available at: [Link]
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Benzyltriphenylphosphonium chloride | C25H22P.Cl | CID 70671. PubChem. Available at: [Link]
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Supporting Information: Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Available at: [Link]
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Benzyltriphenylphosphine Chloride for the Synthesis of 1,2-Diphenylethylene. Chem-Supply. Available at: [Link]
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Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. Available at: [Link]
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In lab we did a Wittig reaction with trans-cinnamaldehyde and benzyltriphenylphosphonium chloride. The mechanism I came up with gives the E,Z isomer, but I am supposed to get the E,E isomer. Reddit. Available at: [Link]
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Benzyltriphenylphosphonium chloride SDS. SDS Manager. Available at: [Link]
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